3-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) has been identified for its extensive biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and lipid and glucose metabolism modulation capabilities. CGA's potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity is highlighted, suggesting its applicability in food additives and synthetic antibiotic alternatives to reduce medical costs (Naveed et al., 2018).
Antimicrobial Activities of Thiazole and Thiadiazole Derivatives
Research on various thiazole and thiadiazole derivatives has shown significant antibacterial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against fungi. These findings support the potential of thiazole and thiadiazole compounds in antimicrobial applications, providing a pathway for the development of new antibacterial and antifungal agents (Hussain, Sharma, & Amir, 2008).
Molecular Docking and Bioassay Studies of Tetrazole Compounds
Molecular docking studies of certain tetrazole compounds have been conducted to understand their interaction within the active site of the cyclooxygenase-2 enzyme. Despite these compounds showing no inhibition potency for cyclooxygenase enzymes in vitro, the research provides a foundation for understanding molecular interactions and developing potential therapeutic agents (Al-Hourani et al., 2020).
Corrosion Inhibition Performance of Thiazole Derivatives
The corrosion inhibition performance of certain thiazole derivatives against the corrosion of iron has been predicted through density functional theory (DFT) calculations and molecular dynamics simulations. These studies indicate that thiazole derivatives could effectively inhibit corrosion, suggesting their potential application in protecting metal surfaces (Kaya et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c16-13-14(23(20,21)12-7-2-1-3-8-12)18-15(22-13)17-10-5-4-6-11(19)9-10/h1-9,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZSLKJHWJVQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC(=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.